molecular formula C19H31NO B4741566 1-[4-(4-tert-butylphenoxy)butyl]piperidine

1-[4-(4-tert-butylphenoxy)butyl]piperidine

Cat. No. B4741566
M. Wt: 289.5 g/mol
InChI Key: JZCUQEYLVCEELA-UHFFFAOYSA-N
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Description

1-[4-(4-tert-butylphenoxy)butyl]piperidine, also known as TBPB, is a synthetic compound that has gained attention in the scientific community for its potential applications in research. TBPB is a piperidine derivative that has been shown to modulate the activity of some ion channels, making it an interesting candidate for further investigation.

Scientific Research Applications

Microbial Biotransformation Studies

  • Cunninghamella as a Microbiological Model : A study by Pękala, Kubowicz, and Łażewska (2012) explored the biotransformation of 1-[3-(4-tert-butylphenoxy)propyl]piperidine (DL76), which is structurally similar to 1-[4-(4-tert-butylphenoxy)butyl]piperidine. They discovered that Cunninghamella, a type of filamentous fungus, is effective in the biotransformation of DL76, specifically in the oxidation of the methyl group in the tert-butyl moiety. This research demonstrates the potential of using microbial models to study the metabolism of xenobiotics (Pękala, Kubowicz, & Łażewska, 2012).

Synthesis and Structural Analysis

  • Synthesis of Related Compounds : Various studies have been conducted on the synthesis of compounds closely related to this compound. For instance, Wang et al. (2015) developed a synthesis method for tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, through a multi-step process. Another study by Kong et al. (2016) described the synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in biologically active compounds such as crizotinib (Wang et al., 2015); (Kong et al., 2016).

  • Chemical Properties and Pharmacology : Research on the chemical properties and pharmacological potential of compounds similar to this compound has been conducted. For example, a study on budipine, a 1-alkyl-4,4-diphenylpiperidine, discussed its synthesis, physico-chemical properties, and potential pharmacological applications, indicating the significance of the tert-butyl group in such compounds (Schaefer et al., 1984).

properties

IUPAC Name

1-[4-(4-tert-butylphenoxy)butyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO/c1-19(2,3)17-9-11-18(12-10-17)21-16-8-7-15-20-13-5-4-6-14-20/h9-12H,4-8,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCUQEYLVCEELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCCCN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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